molecular formula C6H2Cl2FNO2 B1301596 2,4-Dichloro-5-fluoronitrobenzene CAS No. 2105-59-1

2,4-Dichloro-5-fluoronitrobenzene

Cat. No. B1301596
CAS RN: 2105-59-1
M. Wt: 209.99 g/mol
InChI Key: CIZHSFBFELYEGN-UHFFFAOYSA-N
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Patent
US06699992B2

Procedure details

96.6 g of 2,4-dichloro-5-fluoronitrobenzene (0.46 mol) was stirred with 1150 ml of glacial acetate acid containing 9.7 ml of bromine. Then, a solution consisting of 690 ml of concentrated sulfuric acid and 464 ml of water was added thereto. To the resultant was added 67.5 g of potassium bromate seven times (9.65 g each) at 40° C. over around 2 hours. The reaction was ceased after 8 hours. The reacting mixture was slowly poured into 3000 ml of water containing 46.0 g of sodium bisulfite, and kept overnight. The resultant was filtered, and washed with warm water (about 30° C.) from three to four times, and dried to give a primrose crystal of 3-bromo-2,4-dichloro-5-fluoronitrobenzene, 122.1 g (0.423 mol), mp 51-53.5° C., in 91.9% yield.
Quantity
96.6 g
Type
reactant
Reaction Step One
Quantity
1150 mL
Type
reactant
Reaction Step One
Quantity
9.7 mL
Type
reactant
Reaction Step Two
Quantity
690 mL
Type
reactant
Reaction Step Three
Quantity
67.5 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
3000 mL
Type
solvent
Reaction Step Five
Name
Quantity
464 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([Cl:8])[C:5]([F:9])=[CH:4][C:3]=1[N+:10]([O-:12])=[O:11].C([O-])(=O)C.BrBr.S(=O)(=O)(O)O.[Br:24]([O-])(=O)=O.[K+].S(=O)(O)[O-].[Na+]>O>[Br:24][C:7]1[C:2]([Cl:1])=[C:3]([N+:10]([O-:12])=[O:11])[CH:4]=[C:5]([F:9])[C:6]=1[Cl:8] |f:4.5,6.7|

Inputs

Step One
Name
Quantity
96.6 g
Type
reactant
Smiles
ClC1=C(C=C(C(=C1)Cl)F)[N+](=O)[O-]
Name
Quantity
1150 mL
Type
reactant
Smiles
C(C)(=O)[O-]
Step Two
Name
Quantity
9.7 mL
Type
reactant
Smiles
BrBr
Step Three
Name
Quantity
690 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Four
Name
Quantity
67.5 g
Type
reactant
Smiles
Br(=O)(=O)[O-].[K+]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S([O-])(O)=O.[Na+]
Name
Quantity
3000 mL
Type
solvent
Smiles
O
Step Six
Name
Quantity
464 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
WAIT
Type
WAIT
Details
kept overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The resultant was filtered
WASH
Type
WASH
Details
washed with warm water (about 30° C.) from three to four times
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
BrC=1C(=C(C=C(C1Cl)F)[N+](=O)[O-])Cl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 91.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.